molecular formula C16H16N4O2 B11647054 2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide

2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B11647054
M. Wt: 296.32 g/mol
InChI Key: BZWWOUJKMWWOAT-YBFXNURJSA-N
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Description

1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDE typically involves the condensation of an aldehyde or ketone with a hydrazine derivative. The reaction is often carried out in the presence of a catalyst under controlled temperature conditions to ensure the formation of the desired hydrazone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the hydrazone group into other functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbonyl compounds, while reduction can produce amines or other derivatives.

Scientific Research Applications

1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDE has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

N'-[(E)-(4-methylphenyl)methylideneamino]-N-(pyridin-3-ylmethyl)oxamide

InChI

InChI=1S/C16H16N4O2/c1-12-4-6-13(7-5-12)11-19-20-16(22)15(21)18-10-14-3-2-8-17-9-14/h2-9,11H,10H2,1H3,(H,18,21)(H,20,22)/b19-11+

InChI Key

BZWWOUJKMWWOAT-YBFXNURJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NCC2=CN=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C(=O)NCC2=CN=CC=C2

Origin of Product

United States

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